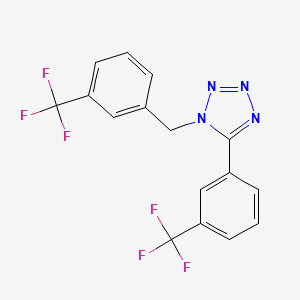

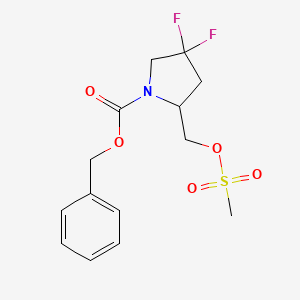

![molecular formula C8H6N2O2S2 B2705828 2-(Methylthio)-5-nitrobenzo[d]thiazole CAS No. 3621-98-5](/img/structure/B2705828.png)

2-(Methylthio)-5-nitrobenzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(Methylthio)-5-nitrobenzo[d]thiazole” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds . They are part of many well-known natural products such as antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .

Synthesis Analysis

The synthesis of thiazole derivatives has attracted significant attention due to the variety of thiazole building blocks either commercially available or readily prepared . Among various approaches to functionalize and incorporate the thiazole ring system, metalation is most widely utilized . A recent elegant total synthesis of GE2270A is a case in point . In this work, three of the six thiazoles (A, E, and F) are assembled through reactions of the appropriated metalated thiazoles .Molecular Structure Analysis

The thiazole ring system is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The regiochemistry of lithiation reactions of thiazole depends on the acidity of thiazole protons: H2 > H5 >> H4 . Thus, 2-thiazolyl lithium reagents are conveniently prepared via direct lithiation with strong bases . For example, reaction of thiazole with tert-BuLi generates 2-thiazolyl lithium, which is trapped with 7-phenylheptanal to give adduct .Aplicaciones Científicas De Investigación

Anti-Bacterial and Anti-Fungal Agents: Various 2-substituted benzothiazole derivatives exhibit potent antibacterial and antifungal activities . Researchers have explored their potential as novel therapeutics against infectious diseases.

Materials Science and Coordination Chemistry

Beyond medicinal applications, benzothiazoles find utility in materials science and coordination chemistry:

Ligands for Metal Complexes: Benzothiazole derivatives can act as ligands in metal complexes. For instance, 2-(methylthio)benzothiazole (MTBT) forms copper(I) coordination polymers, which exhibit interesting optical properties .

Biological Activities and Mechanisms

Understanding the biological effects of benzothiazoles is crucial for drug development:

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylsulfanyl-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPAKHOITFYBHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-5-nitrobenzo[d]thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

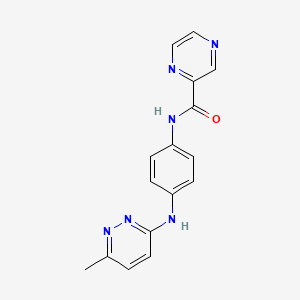

![2-(3-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B2705746.png)

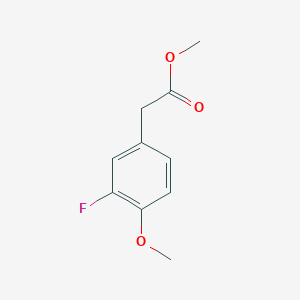

![N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2705750.png)

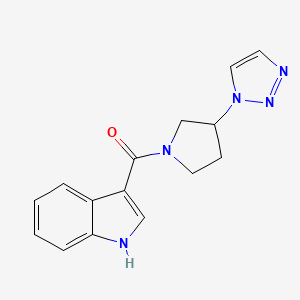

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)

![N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2705753.png)

![1-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2705759.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2705764.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2705765.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)